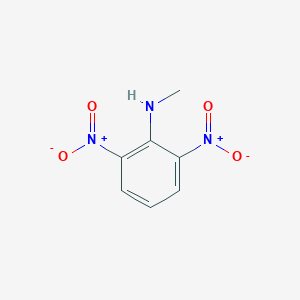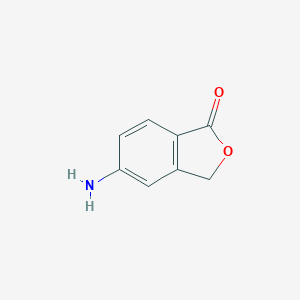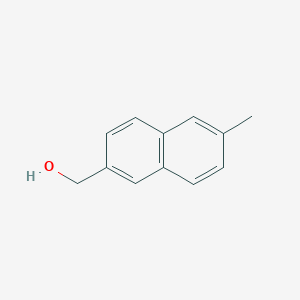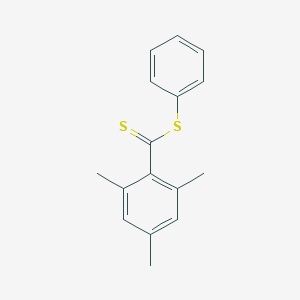
Phenyl 2,4,6-trimethylbenzenecarbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2,4,6-trimethylbenzenecarbodithioate, also known as TMTD, is a sulfur-containing organic compound that is widely used as a rubber accelerator. It is an important chemical in the rubber industry due to its ability to enhance the vulcanization process, which improves the durability and strength of rubber products. In recent years, TMTD has also gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
Phenyl 2,4,6-trimethylbenzenecarbodithioate exerts its biological effects through multiple mechanisms. In the case of its potential anticancer properties, Phenyl 2,4,6-trimethylbenzenecarbodithioate has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. In addition, Phenyl 2,4,6-trimethylbenzenecarbodithioate has been shown to have antioxidant properties, which may help protect cells from oxidative stress and damage.
Biochemische Und Physiologische Effekte
Phenyl 2,4,6-trimethylbenzenecarbodithioate has been shown to have various biochemical and physiological effects. In animal studies, Phenyl 2,4,6-trimethylbenzenecarbodithioate has been shown to affect the immune system, liver function, and reproductive system. In addition, Phenyl 2,4,6-trimethylbenzenecarbodithioate has been shown to have neurotoxic effects, which may be due to its ability to disrupt the blood-brain barrier.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl 2,4,6-trimethylbenzenecarbodithioate has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a long shelf life. However, Phenyl 2,4,6-trimethylbenzenecarbodithioate also has some limitations. It is toxic and must be handled with care, and its effects on living organisms can be unpredictable and variable.
Zukünftige Richtungen
There are several potential future directions for research on Phenyl 2,4,6-trimethylbenzenecarbodithioate. One area of interest is its potential use as an anticancer agent. Further studies are needed to elucidate the mechanisms underlying its anticancer properties and to determine its efficacy in treating different types of cancer. Another area of interest is its potential use in environmental remediation. Studies are needed to determine the optimal conditions for using Phenyl 2,4,6-trimethylbenzenecarbodithioate to remove heavy metals from contaminated soils and water. Finally, more research is needed to determine the full extent of Phenyl 2,4,6-trimethylbenzenecarbodithioate's effects on living organisms, particularly its neurotoxic effects.
Synthesemethoden
Phenyl 2,4,6-trimethylbenzenecarbodithioate can be synthesized through the reaction of carbon disulfide with 2,4,6-trimethylphenol in the presence of a catalyst such as zinc oxide. The resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Phenyl 2,4,6-trimethylbenzenecarbodithioate has been studied for its potential applications in various fields, including agriculture, environmental remediation, and biomedical research. In agriculture, Phenyl 2,4,6-trimethylbenzenecarbodithioate has been used as a fungicide to protect crops from fungal infections. In environmental remediation, Phenyl 2,4,6-trimethylbenzenecarbodithioate has been used to remove heavy metals from contaminated soils and water. In biomedical research, Phenyl 2,4,6-trimethylbenzenecarbodithioate has been studied for its potential anticancer and antioxidant properties.
Eigenschaften
CAS-Nummer |
20876-79-3 |
|---|---|
Produktname |
Phenyl 2,4,6-trimethylbenzenecarbodithioate |
Molekularformel |
C16H16S2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
phenyl 2,4,6-trimethylbenzenecarbodithioate |
InChI |
InChI=1S/C16H16S2/c1-11-9-12(2)15(13(3)10-11)16(17)18-14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI-Schlüssel |
UUNFXZWJURPWOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=S)SC2=CC=CC=C2)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=S)SC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



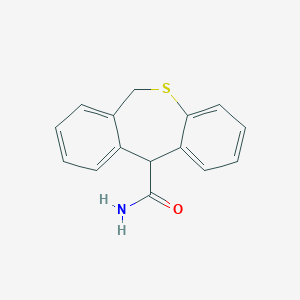
![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
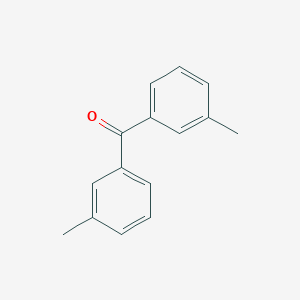
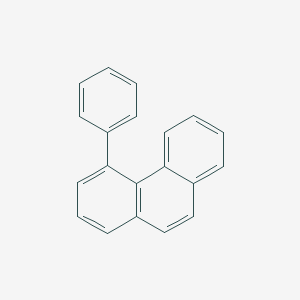
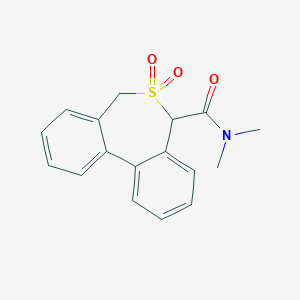
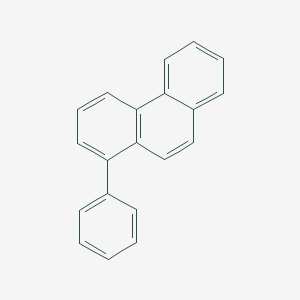
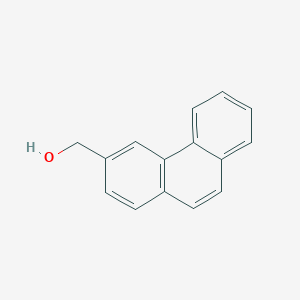
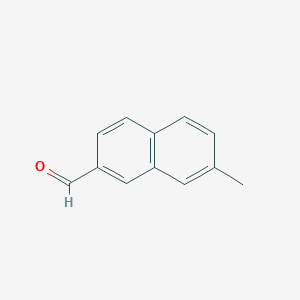
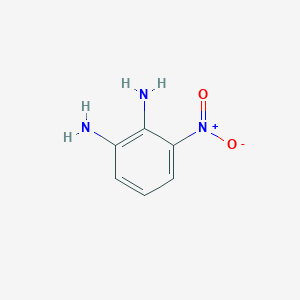
![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)
